4-Fluoro-3-methylbenzenesulfonyl chloride
Description
Significance of Arenesulfonyl Chlorides in Contemporary Organic Synthesis
Arenesulfonyl chlorides, also known as aryl sulfonyl chlorides, are a pivotal class of organic compounds widely utilized as intermediates in modern organic synthesis. magtech.com.cn Their importance stems from the sulfonyl chloride group (-SO₂Cl), which is a potent electrophile. This reactivity allows them to readily engage with a variety of nucleophiles, most notably amines, to form stable sulfonamide linkages (-SO₂NH-). enamine.netnih.gov The formation of the sulfonamide bond is a cornerstone of medicinal chemistry, as this functional group is present in a vast array of therapeutic agents, including antibacterial drugs and diuretics. enamine.netnih.gov
Beyond sulfonamide synthesis, arenesulfonyl chlorides serve as activators for converting alcohols into more useful functional groups and are employed in the synthesis of sulfonates and other sulfur-containing molecules. magtech.com.cngoogle.com They are recognized as powerful sources for various chemical moieties, including sulfonyl, aryl, and sulfenyl groups, making them versatile reagents in reactions such as chlorosulfonylation, arylation, and various annulations (ring-forming reactions). magtech.com.cn The continuous development of new methods for synthesizing and utilizing arenesulfonyl chlorides underscores their enduring importance in the fields of fine chemicals, pharmaceuticals, dyes, and electronic materials. google.comacs.org
Specific Research Context of 4-Fluoro-3-methylbenzenesulfonyl Chloride and Related Fluoro-methylbenzenesulfonyl Chlorides
This compound belongs to a specific subset of arenesulfonyl chlorides that are substituted with both fluorine and methyl groups on the benzene (B151609) ring. These substitutions are not arbitrary; they are strategically incorporated to fine-tune the electronic and steric properties of the molecule and its subsequent derivatives. The fluorine atom, being highly electronegative, and the methyl group, an electron-donating group, create a unique electronic environment on the aromatic ring that can influence reactivity and the biological activity of the final products.
Research involving this compound and its isomers, such as 3-fluoro-4-methylbenzenesulfonyl chloride and 4-fluoro-2-methylbenzenesulfonyl chloride, is often situated within the domain of drug discovery and medicinal chemistry. For instance, related structures like 3-fluoro-4-methylbenzenesulfonyl chloride have been identified as reagents in the synthesis of GCN2 modulators, which are investigated for their potential to treat disorders related to this specific kinase. chemicalbook.com Furthermore, patent literature describes the use of such compounds in the creation of arylsulfonylamino derivatives intended as antagonists for receptors involved in inflammatory diseases. googleapis.com The specific substitution pattern of this compound makes it a valuable building block for creating novel, complex molecules with precisely tailored properties for biological screening.
Scope and Research Objectives for this compound Research
The primary research objective for utilizing this compound is to employ it as a specialized building block in the synthesis of novel organic compounds, particularly for pharmaceutical applications. Researchers aim to leverage its distinct reactivity to construct complex sulfonamides and other derivatives that would be difficult to synthesize through other methods. nih.gov
Key objectives of this research include:
Synthesis of Novel Bioactive Molecules: The core goal is to react this compound with various amines and other nucleophiles to generate libraries of new compounds. These compounds are then screened for potential therapeutic activity against a range of biological targets.
Structure-Activity Relationship (SAR) Studies: By incorporating the 4-fluoro-3-methylphenylsulfonyl moiety, chemists can systematically study how this specific substitution pattern affects the biological activity of a target molecule. Altering the position of the fluoro and methyl groups (as seen in its isomers) provides further data points for understanding how subtle structural changes influence efficacy and selectivity. magtech.com.cn
Development of Advanced Intermediates: The compound serves as a critical intermediate for more complex chemical structures in multi-step syntheses. The objective is to find efficient and high-yield pathways to create these larger, high-value molecules for fields such as materials science and agrochemicals. google.com
Chemical and Physical Properties
The properties of this compound are well-documented, providing essential data for its application in synthesis.
| Property | Value |
| CAS Number | 629672-19-1 |
| Molecular Formula | C₇H₆ClFO₂S |
| Molecular Weight | 208.64 g/mol |
| Physical Form | Solid |
| Melting Point | 35-40 °C |
| InChI Key | ALEQALYEZFNWOP-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c1-5-4-6(12(8,10)11)2-3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEQALYEZFNWOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382273 | |
| Record name | 4-fluoro-3-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
629672-19-1 | |
| Record name | 4-fluoro-3-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-methylbenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Process Optimization for Fluoro Methylbenzenesulfonyl Chlorides
Established Synthetic Routes to 4-Fluoro-3-methylbenzenesulfonyl Chloride and its Positional Isomers
The generation of this compound and its related isomers is predominantly achieved through the direct chlorosulfonation of fluorinated toluenes. Alternative methods, while less common, offer different approaches to creating the sulfonyl chloride functionality.
The most direct method for synthesizing aryl sulfonyl chlorides is the reaction of an aromatic compound with chlorosulfonic acid. nih.gov In the case of this compound, the logical precursor is 2-fluorotoluene (B1218778). The reaction involves the introduction of a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring.
The chlorosulfonation of an aromatic ring is a type of electrophilic aromatic substitution (SEAr) reaction. wikipedia.org In this reaction, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com For the chlorosulfonation of 2-fluorotoluene, the electrophile is the chlorosulfonium cation (SO₂Cl⁺), which is generated from chlorosulfonic acid. stackexchange.com
The regiochemical outcome of the substitution on the 2-fluorotoluene ring is dictated by the directing effects of the two existing substituents: the methyl group (-CH₃) and the fluorine atom (-F).
Methyl Group (-CH₃): The methyl group is an activating substituent, meaning it increases the rate of electrophilic aromatic substitution relative to benzene. It donates electron density to the ring through an inductive effect and hyperconjugation, stabilizing the cationic intermediate (the sigma complex). It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho (C6) and para (C4) to itself.
Fluorine Atom (-F): The fluorine atom is a deactivating substituent due to its strong electron-withdrawing inductive effect. However, it is also an ortho, para-director because its lone pairs can donate electron density through resonance, which helps to stabilize the cationic charge in the intermediate sigma complex when the attack occurs at the ortho (C3) and para (C5) positions relative to itself.
When both groups are present on the ring as in 2-fluorotoluene, their combined influence determines the final position of the incoming electrophile. The activating methyl group generally has a stronger directing influence than the deactivating fluorine atom. The substitution is therefore most likely to occur at the positions most strongly activated by the methyl group, which are also not strongly deactivated. In the case of 2-fluorotoluene (with F at C1 and CH₃ at C2), the primary positions for electrophilic attack are C3 and C5 (ortho and para to the methyl group, respectively). Attack at C5 is sterically less hindered and leads to the formation of the precursor for this compound.
Table 1: Directing Effects on 2-Fluorotoluene for Electrophilic Chlorosulfonation
| Position of Attack | Influence of Methyl Group (at C2) | Influence of Fluorine Group (at C1) | Expected Product after Chlorosulfonation |
| C3 | Ortho (Activating) | Meta (Deactivating) | 3-Fluoro-2-methylbenzenesulfonyl chloride |
| C4 | Meta (Deactivating) | Para (Directing) | 2-Fluoro-4-methylbenzenesulfonyl chloride |
| C5 | Para (Activating) | Meta (Deactivating) | This compound |
| C6 | Ortho (Activating, Sterically Hindered) | Ortho (Directing) | 5-Fluoro-2-methylbenzenesulfonyl chloride |
As predicted by the directing effects of the substituents, the chlorosulfonation of 2-fluorotoluene does not yield a single product but rather a mixture of isomers. googleapis.com The primary products are typically this compound and 3-fluoro-2-methylbenzenesulfonyl chloride, resulting from attack at the C5 and C3 positions, respectively. The exact ratio of these isomers can be influenced by reaction conditions such as temperature and the presence of catalysts.
The separation of these closely related positional isomers is a critical step in obtaining the pure desired compound. The differences in their physical properties, such as melting points and solubility in various solvents, are exploited for separation. Techniques commonly employed include:
Fractional Crystallization: This method relies on the different solubilities of the isomers in a particular solvent system at various temperatures. By carefully controlling the cooling rate of a saturated solution, one isomer may crystallize out while the others remain in the solution.
Chromatography: While more expensive for large-scale production, chromatographic techniques such as column chromatography can be highly effective for separating isomers, especially when high purity is required. scispace.com Specialized column packing materials, including those with fluorinated stationary phases, can enhance the separation of fluorinated organic compounds. scispace.com
While direct chlorosulfonation is the most common route, alternative methods for preparing aryl sulfonyl chlorides exist. nih.gov One such category of reactions involves the oxidative chlorination of other organosulfur compounds. A pathway starting from sulfoxides can be considered, although converting sulfides is more frequently described. The synthesis can be achieved by the oxidative cleavage of thioethers (sulfides) with chlorine, which proceeds to yield the sulfonyl chlorides in good yields. researchgate.net For instance, a suitable fluoromethylphenyl sulfide (B99878) could be oxidized to a sulfoxide, which is then further treated with a chlorinating agent to yield the desired sulfonyl chloride. A one-step conversion of sulfides to sulfonyl chlorides has also been achieved using reagents like iodosobenzene (B1197198) and hydrogen chloride-treated silica (B1680970) gel. oup.com
Chlorosulfonation of Fluorinated Toluenes
Advanced Reaction Conditions and Catalysis in Synthesis
Optimizing the reaction conditions is crucial for maximizing the yield of the desired isomer and minimizing the formation of byproducts, such as diaryl sulfones.
The conditions under which chlorosulfonation is performed have a significant impact on the reaction's outcome.
Solvents: The reaction can be carried out neat (using an excess of chlorosulfonic acid as the solvent) or in the presence of an inert solvent. Anhydrous, chlorinated hydrocarbons like 1,2-dichloroethane (B1671644) are often used to help control the reaction temperature and facilitate product handling. google.com
Temperature: Temperature control is critical. Chlorosulfonation reactions are typically exothermic and are often initiated at low temperatures (e.g., 0-10°C) to moderate the reaction rate. google.com The temperature may then be raised to ensure the reaction goes to completion. google.com The reaction temperature can influence the ratio of isomers formed; lower temperatures often favor the formation of the para-isomer due to steric considerations.
Atmosphere: Chlorosulfonic acid reacts violently with water. Therefore, the reaction must be carried out under strictly anhydrous (dry) conditions to prevent the decomposition of the reagent and the formation of sulfonic acids as byproducts. An inert atmosphere (e.g., nitrogen or argon) is often employed to exclude moisture.
Table 2: Summary of Typical Reaction Parameters for Chlorosulfonation
| Parameter | Condition | Rationale |
| Reagent | Chlorosulfonic acid (often in excess) | Acts as both reactant and solvent. |
| Solvent | None (neat) or inert chlorinated solvent (e.g., 1,2-dichloroethane) | Moderates reaction, aids in temperature control and processing. google.com |
| Temperature | Typically low initial temperature (0-10°C), may be raised later (e.g., 50-60°C). google.comgoogle.com | Controls reaction rate, influences isomer distribution. |
| Atmosphere | Anhydrous, inert (e.g., Nitrogen) | Prevents decomposition of chlorosulfonic acid. |
| Catalyst | Generally not required for activated rings. | The reaction proceeds via electrophilic attack on the aromatic ring. |
Role of Catalytic Species (e.g., Iron(III) chloride, Iodine, Phase Transfer Catalysts)
The synthesis of aryl sulfonyl chlorides, including this compound, can be influenced by various catalytic species that enhance reaction rates, improve yields, and control selectivity. The choice of catalyst often depends on the specific synthetic route, such as direct chlorosulfonation of the corresponding arene or Sandmeyer-type reactions from anilines. Key catalytic species include Lewis acids like Iron(III) chloride, halogens such as Iodine, and Phase Transfer Catalysts for multiphase reaction systems.
Iron(III) chloride (FeCl₃) : As a strong Lewis acid, Iron(III) chloride is widely employed as a catalyst in various organic reactions, particularly in electrophilic aromatic substitutions. ucwv.eduwikipedia.org In the context of sulfonyl chloride synthesis, its primary role is to activate the sulfonating agent, such as chlorosulfonic acid or sulfuryl chloride. By coordinating with the sulfonating agent, FeCl₃ increases its electrophilicity, thereby facilitating the attack on the aromatic ring of a substrate like 3-fluorotoluene. This activation is crucial for achieving reasonable reaction rates and yields, especially for arenes that are deactivated or moderately activated. nih.gov The mechanism is analogous to its function in Friedel-Crafts reactions, where it polarizes the reacting species to generate a more potent electrophile. google.com While its application in activating glycosyl chlorides and facilitating C-C coupling reactions is well-documented, its utility extends to the formation of C-S bonds in sulfonation reactions. nih.govresearchgate.net
Iodine (I₂) : Molecular iodine can function as a catalyst in various transformations involving organosulfur compounds. rsc.org While not a primary catalyst for the direct chlorosulfonation of arenes, it plays a significant role in alternative synthetic pathways or related reactions. For instance, iodine has been utilized as a catalyst in the synthesis of S-thiocarbamates from sulfonyl chlorides and in the preparation of sulfonamides from sulfonyl hydrazides. rsc.orgnih.govamericanelements.com In these contexts, iodine may act as a Lewis acid or participate in radical pathways to facilitate the desired bond formations. Its ability to mediate oxidative coupling reactions makes it a versatile tool in organosulfur chemistry. rsc.org
Phase Transfer Catalysts (PTC) : Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. wikipedia.orgcrdeepjournal.org In sulfonyl chloride synthesis, PTCs are particularly useful when one of the reactants is a salt, such as a sodium arenesulfonate, which is soluble in an aqueous phase, while the chlorinating agent is in an organic phase. The PTC, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt like benzyltriethylammonium chloride or hexadecyltributylphosphonium bromide, transports the sulfonate anion from the aqueous or solid phase into the organic phase where the reaction occurs. wikipedia.orgresearchgate.net This method can enhance reaction rates, improve yields, and allow for milder reaction conditions compared to homogeneous systems. crdeepjournal.org The application of PTCs is well-established for various nucleophilic substitution reactions and has been successfully applied in the synthesis of compounds like p-toluenesulfonyl fluoride (B91410) from the corresponding sulfonyl chloride and potassium fluoride, demonstrating its utility in reactions involving sulfonyl halides. crdeepjournal.org
| Catalytic Species | Type | Primary Role in Sulfonyl Chloride Synthesis & Related Reactions | Example Application |
| Iron(III) chloride (FeCl₃) | Lewis Acid | Activates the sulfonating agent (e.g., SOCl₂) to increase its electrophilicity for electrophilic aromatic substitution. ucwv.eduwikipedia.org | Catalyzing the reaction of chlorobenzene (B131634) with thionyl chloride. ucwv.edu |
| Iodine (I₂) | Halogen / Lewis Acid | Catalyzes transformations of sulfonyl-containing compounds, such as the synthesis of sulfonamides from sulfonyl hydrazides. rsc.org | Used in the synthesis of S-thiocarbamates from sulfonyl chlorides. nih.govamericanelements.com |
| Phase Transfer Catalyst (PTC) | Quaternary Ammonium/Phosphonium Salt | Facilitates the reaction between phase-separated reactants by transporting an anionic species (e.g., sulfonate) into the organic phase. wikipedia.org | Synthesis of p-toluenesulfonyl fluoride by reacting p-toluenesulfonyl chloride with solid potassium fluoride. crdeepjournal.org |
Purification and Isolation Techniques for Research Scale
The successful isolation and purification of this compound on a research scale are critical for obtaining a product of sufficient purity for subsequent synthetic steps. Aryl sulfonyl chlorides are often sensitive to moisture and heat, necessitating carefully controlled workup and purification procedures. acs.org Common techniques focus on precipitation, filtration, and washing, with further purification by recrystallization or chromatography if required.
A widely employed and effective method for initial isolation involves quenching the reaction mixture in ice-cold water. nih.gov This procedure serves two main purposes: it halts the reaction and precipitates the crude sulfonyl chloride, which is typically a solid with low solubility in aqueous media. acs.org The exothermic nature of quenching strong acids like chlorosulfonic acid is managed by the large volume of ice and water.
Following precipitation, the solid product is collected via vacuum filtration. acs.orgrsc.org This allows for the rapid separation of the solid product from the acidic aqueous filtrate and water-soluble byproducts. The collected filter cake is then thoroughly washed with cold water to remove any remaining acid and inorganic salts. acs.org
Drying the isolated product is a crucial step that must be performed under conditions that prevent hydrolysis or thermal decomposition. The solid is typically dried under vacuum at temperatures below 35-40°C. acs.org For enhanced purification, the crude solid can be subjected to recrystallization from a suitable solvent system or suspended in a non-polar solvent like diethyl ether at low temperatures to dissolve and remove more soluble impurities before a final filtration. rsc.org If non-volatile organic impurities are present, flash column chromatography can be employed, though care must be taken to use a non-reactive eluent system and to minimize the compound's contact time on the stationary phase. rsc.org
| Technique | Purpose | Description | Key Considerations |
| Aqueous Quench | Product Precipitation & Reaction Termination | The reaction mixture is carefully poured into a large volume of ice and water, causing the water-insoluble sulfonyl chloride to precipitate out of the solution. acs.orgnih.gov | Highly exothermic; requires slow addition and efficient cooling to prevent product hydrolysis. |
| Vacuum Filtration | Solid-Liquid Separation | The precipitated solid is collected on a filter funnel under reduced pressure to separate it from the aqueous filtrate. rsc.org | Ensures rapid separation to minimize contact time with the aqueous phase. |
| Washing | Removal of Soluble Impurities | The collected solid is washed on the filter with cold water to remove residual acids and salts. acs.org | Water should be cold to minimize product loss due to hydrolysis or slight solubility. |
| Vacuum Drying | Solvent Removal | The purified solid is dried under vacuum to remove water and any residual volatile solvents. acs.org | Temperature should be kept low (e.g., <40°C) to prevent thermal decomposition. |
| Recrystallization / Suspension | High-Purity Refinement | The crude product is dissolved in a minimal amount of a suitable hot solvent and allowed to cool, or suspended in a cold solvent to wash away impurities. rsc.org | A solvent in which the sulfonyl chloride is soluble when hot but insoluble when cold is required. |
| Flash Chromatography | Removal of Organic Impurities | The compound is separated from byproducts based on differential adsorption on a stationary phase (e.g., silica gel). rsc.org | Potential for decomposition on silica; requires careful selection of eluent. |
Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 3 Methylbenzenesulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Center
The sulfur atom in 4-fluoro-3-methylbenzenesulfonyl chloride is highly electrophilic, making it susceptible to attack by a variety of nucleophiles. This reactivity is central to its utility in organic synthesis, primarily in the formation of sulfonamides and sulfonate esters.
The reaction of this compound with primary and secondary amines is a cornerstone of sulfonamide synthesis. ekb.eg This reaction, a type of acylation, proceeds through a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. libretexts.org The presence of a base, such as triethylamine (B128534) or pyridine (B92270), is typically required to neutralize the hydrochloric acid byproduct. nih.govresearchgate.net
The general mechanism involves the amine nitrogen acting as a nucleophile, attacking the sulfur atom and leading to the displacement of the chloride ion. libretexts.org The reaction is often carried out in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). ekb.egnih.gov
Table 1: Examples of Sulfonamide Formation
| Amine Reactant | Product | Reaction Conditions |
|---|---|---|
| Aniline | N-phenyl-4-fluoro-3-methylbenzenesulfonamide | Triethylamine, THF ekb.eg |
| Benzylamine | N-benzyl-4-fluoro-3-methylbenzenesulfonamide | Triethylamine, CH2Cl2 nih.gov |
The versatility of this reaction allows for the synthesis of a wide array of sulfonamides with diverse functionalities, which are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. ucl.ac.uknih.gov The reaction conditions can be optimized to achieve high yields, with factors such as solvent, temperature, and the nature of the base playing crucial roles. nih.gov
In a similar fashion to the formation of sulfonamides, this compound reacts with alcohols to produce sulfonate esters. This process, often referred to as sulfonylation, is an effective method for converting the hydroxyl group of an alcohol into a good leaving group. youtube.com The reaction is typically carried out in the presence of a base like pyridine to neutralize the HCl formed. youtube.com
The mechanism involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom of the sulfonyl chloride. youtube.comyoutube.com This reaction proceeds with retention of the stereochemical configuration at the alcohol's carbon center, as the C-O bond is not broken during the process. youtube.com
Table 2: Synthesis of Sulfonate Esters
| Alcohol Reactant | Product | Base |
|---|---|---|
| Methanol | Methyl 4-fluoro-3-methylbenzenesulfonate | Pyridine |
| Ethanol | Ethyl 4-fluoro-3-methylbenzenesulfonate | Pyridine |
The resulting sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions. youtube.comlibretexts.org
The electrophilic nature of the sulfonyl chloride group also allows for reactions with other nucleophiles, such as thiols. The reaction with thiols would lead to the formation of thiosulfonate esters. The synthesis of aromatic thiols can also be achieved from aromatic sulfonyl chlorides through reduction, for instance, by hydrogenation over a palladium on carbon (Pd/C) catalyst. core.ac.uk
Electrophilic Aromatic Substitution on the Fluoromethylated Benzene (B151609) Ring
The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the fluoro, methyl, and sulfonyl chloride groups.
In electrophilic aromatic substitution, the substituents on the benzene ring influence where the incoming electrophile will attack. youtube.com
Methyl Group (-CH₃): The methyl group is an activating group and an ortho, para-director. libretexts.orgyoutube.com It donates electron density to the ring through an inductive effect, stabilizing the carbocation intermediate (arenium ion) formed during the attack at the ortho and para positions. libretexts.org
Fluoro Group (-F): The fluorine atom is a deactivating group but is also an ortho, para-director. wikipedia.orgorganicchemistrytutor.com It has a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the ring towards electrophilic attack. csbsju.edu However, it also has an electron-donating resonance effect (+M) due to its lone pairs, which directs the incoming electrophile to the ortho and para positions. organicchemistrytutor.comcsbsju.edu The resonance effect partially counteracts the inductive effect at these positions. wikipedia.org
Sulfonyl Chloride Group (-SO₂Cl): The sulfonyl chloride group is a strong electron-withdrawing group and is therefore a deactivating group and a meta-director. rsc.org
The positions on the aromatic ring available for further electrophilic substitution are C-2, C-5, and C-6 (numbering the carbon with the sulfonyl chloride group as C-1).
Position C-2: This position is ortho to the sulfonyl chloride group and meta to both the fluoro and methyl groups.
Position C-5: This position is meta to the sulfonyl chloride group, ortho to the fluoro group, and para to the methyl group.
Position C-6: This position is ortho to both the sulfonyl chloride and fluoro groups and meta to the methyl group.
Given the directing effects:
The methyl group strongly favors substitution at position C-5 (para).
The fluoro group favors substitution at position C-5 (ortho).
The sulfonyl chloride group directs to position C-5 (meta).
Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C-5 position, as this position is activated by the methyl group and directed by all three substituents. This convergence of directing effects allows for a high degree of control over the regioselectivity of further functionalization of the aromatic ring. organicchemistrytutor.comcsbsju.edu
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Aniline |
| Benzylamine |
| Diethylamine |
| Dichloromethane (DCM) |
| Ethyl 4-fluoro-3-methylbenzenesulfonate |
| Ethanol |
| Hydrochloric acid |
| Isopropyl 4-fluoro-3-methylbenzenesulfonate |
| Isopropanol |
| Methanol |
| Methyl 4-fluoro-3-methylbenzenesulfonate |
| N,N-diethyl-4-fluoro-3-methylbenzenesulfonamide |
| N-benzyl-4-fluoro-3-methylbenzenesulfonamide |
| N-phenyl-4-fluoro-3-methylbenzenesulfonamide |
| Palladium on carbon (Pd/C) |
| Pyridine |
| Tetrahydrofuran (THF) |
| Thiosulfonate esters |
Hydrolysis and Stability under Varied Conditions
The rate of hydrolysis is influenced by solvent composition and temperature. In binary aqueous solvents, the reaction kinetics can be complex. researchgate.net Generally, sulfonyl chlorides are significantly less stable and more reactive than their sulfonyl fluoride (B91410) counterparts. nih.gov The latter's greater stability is attributed to the strong S–F bond, rendering them more resistant to hydrolysis and thermolysis. nih.gov In contrast, sulfonyl chlorides can undergo rapid decomposition in the presence of water, sometimes leading to the corresponding sulfinic acid. nih.gov The hydrolysis of arenesulfonyl chlorides is a key consideration in their synthesis, storage, and handling, necessitating anhydrous conditions to prevent degradation.
Mechanistic Studies of Sulfonyl Transfer and Solvolysis
The transfer of the sulfonyl group (SO₂) from the chloride to a nucleophile, a process known as sulfonylation, is a cornerstone of the reactivity of arenesulfonyl chlorides. The mechanism of this transfer, particularly during solvolysis (reaction with the solvent), has been the subject of extensive investigation.
For most arenesulfonyl chlorides, the solvolysis mechanism is predominantly a bimolecular nucleophilic substitution (SN2) process. nih.govnih.govbeilstein-journals.org This pathway is characterized by a single, concerted step where the solvent molecule, acting as a nucleophile, attacks the electrophilic sulfur atom. Simultaneously, the sulfur-chlorine bond breaks, and the chloride ion is displaced. koreascience.kr This mechanism involves a trigonal bipyramidal transition state. researchgate.net
The reaction rate is dependent on both the concentration of the sulfonyl chloride and the nucleophilicity of the solvent. Studies using the extended Grunwald-Winstein equation, which correlates solvolysis rates with solvent nucleophilicity and ionizing power, consistently support an SN2 mechanism for a wide range of arenesulfonyl chlorides. nih.govresearchgate.netmdpi.com While an SN1 mechanism, involving the formation of a sulfonyl cation intermediate, has been considered, there is little convincing evidence to support its operation under typical solvolytic conditions for most arenesulfonyl chlorides. nih.govbeilstein-journals.org The high energy required to form such a cation makes this pathway unfavorable. beilstein-journals.org
Table 1: Proposed Mechanisms for Solvolysis of Sulfonyl Chlorides
| Substrate Type | Proposed Mechanism | Key Characteristics |
|---|---|---|
| Most Alkanesulfonyl Chlorides | Concerted SN2 | Bimolecular, dependent on solvent nucleophilicity. nih.govbeilstein-journals.org |
| Arenesulfonyl Chlorides | Concerted SN2 | Bimolecular, single transition state. nih.govkoreascience.kr |
| 2,4,6-Trimethylbenzenesulfonyl chloride | Initially proposed SN1 character | High solvolysis rate, though SN2 is still considered dominant. nih.govbeilstein-journals.org |
| Tertiary Alkanesulfonyl Chlorides | Solvolysis-Decomposition | Proceeds via a stable carbocation, with loss of SO₂. nih.govnih.gov |
Beyond ionic pathways, arenesulfonyl chlorides can also participate in reactions involving radical intermediates. The sulfur-chlorine bond can be cleaved to generate a sulfonyl radical (ArSO₂•). This process is not typical under standard solvolysis conditions but can be initiated by methods such as visible-light photoredox catalysis. rsc.org
Once formed, these highly reactive sulfonyl radicals are valuable intermediates for forming new carbon-sulfur bonds. nih.gov They can add to unsaturated compounds like alkenes and alkynes in sulfonylation reactions. nih.govmagtech.com.cn For instance, a sulfonyl radical can add to an alkene, producing a carbon-centered radical, which can then be trapped or undergo further reactions. This radical-mediated pathway provides an alternative to traditional nucleophilic substitution and has expanded the synthetic utility of sulfonyl chlorides, enabling reactions that are otherwise difficult to achieve. rsc.orgnih.gov
Comparative Reactivity Analysis with Analogous Sulfonyl Chlorides
The reactivity of this compound in nucleophilic substitution reactions is modulated by the electronic effects of its substituents on the aromatic ring. The rate of reaction is sensitive to the ability of these groups to stabilize or destabilize the transition state during nucleophilic attack.
Electron-Withdrawing Groups (EWGs): The fluorine atom at the para-position is an electron-withdrawing group. EWGs increase the electrophilicity of the sulfur atom by pulling electron density away from the sulfonyl group. This makes the sulfur atom more susceptible to nucleophilic attack, thereby increasing the rate of reaction. mdpi.com For example, 3-CF₃-benzenesulfonyl chloride is approximately 10 times more reactive than the unsubstituted benzenesulfonyl chloride. mdpi.com
Electron-Donating Groups (EDGs): The methyl group at the meta-position is an electron-donating group. EDGs push electron density into the aromatic ring, which slightly reduces the electrophilicity of the sulfur atom. This effect generally slows down the rate of nucleophilic substitution. mdpi.com For instance, 4-Me₂N-benzenesulfonyl chloride reacts 12 times slower than unsubstituted benzenesulfonyl chloride. mdpi.com
In this compound, these two effects are in opposition. The strong electron-withdrawing nature of the fluorine atom is expected to have a more dominant influence than the weaker electron-donating methyl group, leading to a reactivity that is likely higher than that of benzenesulfonyl chloride itself, but less than that of analogs with multiple strong electron-withdrawing groups like 4-nitrobenzenesulfonyl chloride.
Compared to its analogous sulfonyl fluoride, this compound is significantly more reactive. The chloride ion is a much better leaving group than the fluoride ion due to the weaker S-Cl bond compared to the very strong S-F bond. This difference in stability and reactivity is a general trend when comparing sulfonyl chlorides and sulfonyl fluorides. nih.gov
Table 2: Relative Reactivity of Substituted Arenesulfonyl Chlorides in Nucleophilic Substitution
| Compound | Substituent(s) | Position(s) | Electronic Effect | Expected Relative Reactivity |
|---|---|---|---|---|
| 4-Nitrobenzenesulfonyl chloride | -NO₂ | para | Strong Electron-Withdrawing | Very High mdpi.com |
| 3-Trifluoromethylbenzenesulfonyl chloride | -CF₃ | meta | Strong Electron-Withdrawing | High mdpi.com |
| This compound | -F, -CH₃ | para, meta | Withdrawing (dominant), Donating | Moderate to High |
| Benzenesulfonyl chloride | None | - | Reference | Baseline beilstein-journals.org |
| 4-Methylbenzenesulfonyl chloride | -CH₃ | para | Electron-Donating | Low mdpi.com |
| 4-Dimethylaminobenzenesulfonyl chloride | -N(CH₃)₂ | para | Strong Electron-Donating | Very Low mdpi.com |
Derivatization Strategies and Complex Molecular Architectures Utilizing 4 Fluoro 3 Methylbenzenesulfonyl Chloride
Design and Synthesis of Novel Sulfonamide Derivatives
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, owing to their wide range of biological activities. researchgate.net The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for forming the sulfonamide bond. cbijournal.com 4-Fluoro-3-methylbenzenesulfonyl chloride serves as a valuable electrophile in these reactions, enabling the generation of diverse sulfonamide libraries.
Libraries of Substituted Sulfonamides
The construction of sulfonamide libraries is a key strategy in drug discovery for the identification of new therapeutic agents. By reacting this compound with a variety of amines, a vast array of structurally diverse sulfonamides can be synthesized. The fluorine and methyl substituents on the aromatic ring of the sulfonyl chloride can influence the physicochemical properties, such as lipophilicity and metabolic stability, of the resulting sulfonamide derivatives. This allows for fine-tuning of the pharmacological profile of the synthesized compounds.
A representative approach to generating a sulfonamide library is the parallel reaction of this compound with a selection of primary and secondary amines in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). The progress of these reactions can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Table 1: Representative Sulfonamide Library from this compound
| Amine Reactant | Product Sulfonamide | Molecular Formula | Yield (%) |
| Aniline | N-phenyl-4-fluoro-3-methylbenzenesulfonamide | C₁₃H₁₂FNO₂S | 92 |
| Benzylamine | N-benzyl-4-fluoro-3-methylbenzenesulfonamide | C₁₄H₁₄FNO₂S | 88 |
| Piperidine | 1-[(4-fluoro-3-methylphenyl)sulfonyl]piperidine | C₁₂H₁₆FNO₂S | 95 |
| Morpholine | 4-[(4-fluoro-3-methylphenyl)sulfonyl]morpholine | C₁₁H₁₄FNO₃S | 97 |
Note: The data in this table is hypothetical and for illustrative purposes.
Strategies for N-Functionalization
Further diversification of sulfonamides derived from this compound can be achieved through N-functionalization. rsc.orgthieme-connect.com Once the initial sulfonamide is formed, the nitrogen atom can be subjected to various chemical transformations, such as alkylation, acylation, or arylation, to introduce additional functional groups and complexity. These modifications can significantly impact the biological activity and selectivity of the sulfonamide derivatives.
For instance, N-alkylation of a primary sulfonamide can be accomplished using an alkyl halide in the presence of a base. This reaction introduces an alkyl group onto the sulfonamide nitrogen, leading to the formation of a secondary sulfonamide. Similarly, N-acylation with an acyl chloride or anhydride (B1165640) introduces an acyl group, forming an N-acylsulfonamide.
Application as a Protecting Group in Multi-step Organic Synthesis
In the intricate landscape of multi-step organic synthesis, the use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions. wikipedia.orgchemistrytalk.org Sulfonyl chlorides, including this compound, can be employed for the protection of alcohols and amines. chem-station.com
Protection of Alcohols and Amines
Alcohols and amines readily react with this compound to form the corresponding sulfonate esters and sulfonamides, respectively. These resulting functional groups are generally stable under a variety of reaction conditions, effectively protecting the hydroxyl and amino moieties. The electron-withdrawing nature of the sulfonyl group reduces the nucleophilicity of the protected oxygen or nitrogen atom. chem-station.com
The choice of a sulfonyl chloride as a protecting group is often dictated by the stability of the resulting protected group and the conditions required for its removal. The presence of the fluoro and methyl groups on the aromatic ring of this compound can modulate these properties.
Precursor for Sulfonyl Fluorides via Halogen Exchange Reactions
This compound is a valuable precursor for the synthesis of 4-fluoro-3-methylbenzenesulfonyl fluoride (B91410). The conversion of a sulfonyl chloride to a sulfonyl fluoride is most commonly achieved through a nucleophilic substitution reaction known as a halogen exchange (Halex) reaction. rsc.orgnih.gov In this process, the chloride atom on the sulfonyl group is displaced by a fluoride ion from a fluoride salt.
The most common method for this transformation involves reacting the sulfonyl chloride with an alkali metal fluoride, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). rsc.orgnih.gov While early procedures sometimes required phase-transfer catalysts like 18-crown-6 (B118740) to enhance the solubility and reactivity of the fluoride salt in organic solvents like acetonitrile, more recent developments have established simpler and milder protocols. rsc.orgmdpi.com
A highly efficient and practical procedure involves the direct chloride/fluoride exchange in a biphasic mixture of water and acetone (B3395972) using potassium fluoride. nih.govacs.org This method is noted for its simplicity, mild reaction conditions, broad substrate scope, and consistently high yields (often 84-100%). nih.gov The presence of water is believed to be crucial for activating the potassium fluoride.
The key features of this modern halogen exchange protocol are summarized below.
| Parameter | Description |
|---|---|
| Starting Material | This compound |
| Fluorinating Agent | Potassium Fluoride (KF) |
| Solvent System | Biphasic mixture of Water and Acetone |
| Temperature | Typically room temperature or gentle heating |
| Reaction Time | Varies, but often complete within several hours |
| Product | 4-Fluoro-3-methylbenzenesulfonyl fluoride |
| Advantages | High yields, mild conditions, simple procedure, avoids hazardous reagents. nih.govacs.org |
This transformation is significant because sulfonyl fluorides are often more stable and exhibit different reactivity profiles compared to their sulfonyl chloride counterparts, making them valuable reagents in areas like chemical biology and materials science.
Applications in Medicinal Chemistry Research Mechanism Oriented Studies
Design and Synthesis of Biologically Active Sulfonamide Scaffolds
The reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with a primary or secondary amine is a fundamental method for creating sulfonamide-based molecular scaffolds. This reaction forms a stable sulfonamide linkage, which serves as a key structural motif in the design of targeted therapeutic agents. The specific arrangement of the fluoro and methyl groups on the phenyl ring of the reagent allows for fine-tuning of the resulting molecule's interaction with biological targets.
Mutations in the KRAS gene are prevalent in some of the most challenging cancers, including non-small cell lung cancer, pancreatic cancer, and colorectal cancer. These mutations lead to the persistent activation of downstream signaling pathways, such as the RAF-MEK-ERK pathway, which drives tumor growth. Consequently, kinases within these pathways, like RAF and SRC, are validated targets for therapeutic intervention in RAS-mutant cancers. nih.gov The development of small molecule inhibitors that can block the activity of these kinases is a major focus of oncology research. nih.gov
This compound can be utilized as a key intermediate in the synthesis of such kinase inhibitors. By incorporating the 4-fluoro-3-methylbenzenesulfonyl moiety into a larger molecule, researchers can create compounds designed to fit into the ATP-binding pocket of specific kinases, thereby inhibiting their function and blocking the oncogenic signaling cascade driven by mutant KRAS.
Poly(ADP-ribose) polymerase 1 (PARP1) and Bromodomain-containing protein 4 (BRD4) are two important targets in cancer therapy. PARP1 is crucial for DNA damage repair, and its inhibition is particularly effective in cancers with existing DNA repair deficiencies. BRD4 is a protein that plays a key role in regulating the transcription of cancer-promoting genes. There is a strong scientific rationale for developing dual inhibitors that can simultaneously block both PARP1 and BRD4, as this combination can induce synthetic lethality and produce synergistic anti-tumor effects, particularly in breast and pancreatic cancers. acs.orgnih.govnih.gov
Recent research has demonstrated the direct use of this compound as a precursor in the synthesis of novel dual PARP1-BRD4 inhibitors. In one synthetic route, it was reacted with 2-aminophenanthridin-6(5H)-one to produce a compound, designated HF2, which was evaluated for its inhibitory activity. acs.org This work highlights the compound's role in constructing molecules that combine pharmacophores for two distinct but complementary cancer targets.
Table 1: Inhibitory Activity of a Dual PARP1-BRD4 Inhibitor Synthesized from this compound
| Compound | Target | IC₅₀ Value |
| HF1 | PARP1 | 94 nM |
| BRD4 | 3.5 µM | |
| HF2 | PARP1 | >10 µM |
| BRD4 | >35 µM | |
| HF3 | PARP1 | 16 nM |
| BRD4 | ~28 µM |
Data sourced from studies on novel dual PARP1-BRD4 inhibitors. acs.org The table illustrates the varying potencies of different synthesized compounds against their intended targets.
The sulfonamide group is historically significant in the field of antimicrobial agents, dating back to the discovery of Prontosil, the first commercially available antibacterial drug. Sulfonamides typically function by inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for folate synthesis in bacteria and some parasites. Because humans obtain folate from their diet, these drugs can selectively target microbial pathogens.
The versatility of the amine-sulfonyl chloride reaction allows for the creation of large libraries of sulfonamide derivatives for antimicrobial screening. nih.gov By reacting this compound with various amine-containing heterocyclic scaffolds, such as 2-aminothiazole, medicinal chemists can generate novel compounds for evaluation as potential antibacterial, antifungal, or antiparasitic agents. nih.gov The specific substitutions on the phenyl ring can influence the compound's spectrum of activity, potency, and pharmacokinetic profile.
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a central role in regulating metabolism, inflammation, and cellular development. They are important drug targets for metabolic disorders such as type 2 diabetes and dyslipidemia. Synthetic ligands for PPARs, including agonists and antagonists, are of significant therapeutic interest.
This compound can be employed in the synthesis of novel PPAR-active compounds. For instance, it can be reacted with indole-based structures to create molecules designed to bind to and modulate the activity of PPAR isoforms. The sulfonyl group and the specific substitution pattern on the aromatic ring are critical for achieving the desired interaction with the receptor's ligand-binding domain.
Introduction of the Fluoro-Methylsulfonyl Moiety for Pharmacokinetic Modulation Research
Beyond its role in forming the core structure of a biologically active molecule, the 4-fluoro-3-methylbenzenesulfonyl group is intentionally introduced to modulate a compound's pharmacokinetic properties. The strategic placement of fluorine and methyl groups can have a profound impact on how a drug is absorbed, distributed, metabolized, and excreted (ADME).
A significant challenge in drug development is ensuring that a potential new drug has sufficient metabolic stability to remain in the body long enough to exert its therapeutic effect. Many drug candidates fail because they are too rapidly broken down by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver.
The introduction of a fluorine atom onto an aromatic ring, as in the 4-fluoro-3-methylbenzenesulfonyl moiety, is a common strategy used by medicinal chemists to enhance metabolic stability. researchgate.net Fluorine can block potential sites of oxidative metabolism. For example, replacing a carbon-hydrogen (C-H) bond with a much stronger carbon-fluorine (C-F) bond at a position susceptible to hydroxylation by CYP enzymes prevents that metabolic pathway. researchgate.net Furthermore, the electron-withdrawing nature of fluorine can deactivate the entire aromatic ring, making other C-H bonds less prone to oxidation. researchgate.net While not a universal solution, this approach is a valuable tool in research models for optimizing the metabolic profile of lead compounds. researchgate.netnih.gov
Permeability Studies (e.g., Blood-Brain Barrier Research)
The ability of a chemical compound to permeate biological membranes is a critical factor in medicinal chemistry, particularly for drugs targeting the central nervous system (CNS). The blood-brain barrier (BBB) represents a significant challenge, as it tightly controls the passage of substances into the brain. While specific permeability data for this compound is not extensively documented in publicly available research, its potential to cross the BBB can be inferred from its physicochemical properties.
Small, lipophilic molecules are generally more likely to diffuse across the lipid-rich BBB. The presence of a fluorine atom in this compound can increase its lipophilicity, a key factor in passive diffusion across the BBB. Fluorination is a common strategy in drug design to enhance membrane permeability and metabolic stability. nih.govmdpi.com The relatively low molecular weight of the compound may also contribute to its ability to permeate the BBB. However, the polar sulfonyl chloride group could hinder this process, as highly polar molecules are typically less permeable.
Further research is needed to fully understand the permeability of this compound and its potential for CNS applications. In vitro models, such as parallel artificial membrane permeability assays (PAMPA), and in vivo studies in animal models would be necessary to quantify its ability to cross the blood-brain barrier.
Role in Chemical Probes and Covalent Modifiers for Biological Systems
This compound is a valuable tool in chemical biology, serving as a chemical probe and a covalent modifier of biological molecules. The sulfonyl chloride functional group is highly reactive towards nucleophilic amino acid residues in proteins, such as lysine, tyrosine, and histidine. This reactivity allows for the specific and covalent labeling of proteins, enabling the study of their structure, function, and interactions.
As a chemical probe, this compound can be used to introduce a fluorinated tag into a biological system. The presence of the fluorine atom provides a unique spectroscopic handle for analysis by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is particularly powerful for studying proteins because the ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in strong NMR signals. Furthermore, the chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing detailed information about protein conformation and dynamics.
The covalent nature of the bond formed between the sulfonyl chloride and the protein ensures that the label is permanently attached, allowing for the study of stable protein-probe conjugates. This is in contrast to non-covalent probes, which can dissociate from their target.
Covalent Attachment to Biological Substances (e.g., Sepharose beads)
The reactivity of this compound can be exploited for the covalent attachment of molecules to solid supports, such as Sepharose beads. This is a common technique used in affinity chromatography for the purification of proteins and other biomolecules.
The general strategy involves the activation of the Sepharose matrix, which contains hydroxyl groups, to make it reactive towards the sulfonyl chloride. The this compound can then be covalently linked to the activated Sepharose, creating a functionalized solid support. A ligand with an affinity for the target protein can then be attached to the benzenesulfonyl group. When a complex mixture containing the target protein is passed through a column packed with these functionalized beads, the target protein will bind to the immobilized ligand, while other components of the mixture will pass through. The purified protein can then be eluted from the column. The use of organic sulfonyl chlorides for the immobilization of ligands on solid supports is a well-established method in biochemistry. nih.gov
Reagent for Protein Studies by Fluorine NMR
As mentioned previously, this compound is an excellent reagent for protein studies using ¹⁹F NMR. The fluorine atom serves as a sensitive probe of the local protein environment. When the compound reacts with a protein, the resulting sulfonylated amino acid residue will have a characteristic ¹⁹F NMR signal.
The chemical shift of this signal can provide a wealth of information about the protein, including:
Conformational changes: Changes in the protein's three-dimensional structure will alter the local environment of the fluorine probe, leading to a change in its chemical shift.
Ligand binding: The binding of a ligand to the protein can also induce conformational changes that can be detected by ¹⁹F NMR.
Protein-protein interactions: The formation of a protein complex can be monitored by observing changes in the ¹⁹F NMR spectrum of the labeled protein.
The use of fluorinated probes in NMR studies offers several advantages over traditional proton NMR, including a wider range of chemical shifts and the absence of background signals from the protein itself.
Novel Therapeutic Targets and Modalities under Investigation
While this compound itself is not a therapeutic agent, its derivatives have the potential for development as novel drugs. The benzenesulfonamide (B165840) scaffold is a common feature in many approved drugs with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. researchgate.netacs.orgechemcom.comresearchgate.net
The reactivity of the sulfonyl chloride group allows for the synthesis of a diverse library of sulfonamide derivatives by reacting it with various amines. These derivatives can then be screened for activity against a variety of therapeutic targets. For example, benzenesulfonamides have been shown to inhibit carbonic anhydrases, a family of enzymes involved in cancer and other diseases. acs.org
The fluorine atom in this compound can also contribute to the therapeutic potential of its derivatives. Fluorination can improve a drug's metabolic stability, bioavailability, and binding affinity for its target. nih.govmdpi.com Therefore, the incorporation of this fluorinated building block into drug discovery programs could lead to the development of new and improved therapeutic agents.
Applications in Materials Science and Polymer Chemistry Research
Functionalization of Polymeric Materials
The modification of polymers with specific chemical agents can significantly alter their physical and chemical properties. However, detailed studies focusing on the use of 4-Fluoro-3-methylbenzenesulfonyl chloride for this purpose are not readily found.
There is a lack of specific research data on the effects of incorporating this compound into polymer structures to enhance thermal stability or modify mechanical properties such as tensile strength or elasticity.
Similarly, information regarding the application of this compound to alter the surface characteristics of polymers, including wettability (hydrophobicity/hydrophilicity) and adhesion, is not detailed in the available research.
Development of Advanced Materials with Tuned Electronic or Optical Properties
The synthesis of novel materials with specific electronic or optical characteristics is a significant area of materials science. However, the contribution of this compound to these advancements is not well-established.
Conjugated polymers are a class of materials with unique electronic and optical properties, making them suitable for applications in devices like LEDs and solar cells. There is no substantial body of research indicating the use of this compound as a key component in the synthesis or functionalization of such polymers for optoelectronic applications.
Computational Chemistry and Theoretical Characterization
Molecular Modeling and Docking Studies for Derivative-Target Interactions
Molecular modeling and docking are instrumental in drug discovery and materials science for predicting the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme. For derivatives of 4-Fluoro-3-methylbenzenesulfonyl chloride, which are often sulfonamides, these techniques can predict binding affinities and modes of interaction, thereby guiding the design of more potent and selective inhibitors.
Docking studies involving sulfonamide derivatives have shown that this class of compounds can act as inhibitors for various enzymes, including carbonic anhydrases, which are implicated in several diseases. nih.gov The general process for such a study would involve:
Preparation of the Ligand: A library of virtual derivatives of this compound would be created, for instance, by reacting it in silico with various amines to form a diverse set of sulfonamides. The three-dimensional structures of these derivatives would be generated and optimized to find their lowest energy conformation.
Preparation of the Receptor: The 3D crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential entities are typically removed, and hydrogen atoms are added.
Docking Simulation: A docking algorithm would then be used to place the ligand into the active site of the receptor in various orientations and conformations. The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then scored to estimate the binding affinity.
For example, studies on N-substituted sulfonamides have demonstrated favorable binding affinities toward potential drug targets, with calculated binding energies indicating strong interactions. nih.gov Derivatives of this compound would be expected to exhibit similar potential, with the fluorine and methyl groups influencing the electronic and steric properties of the molecule, which could be exploited for specific target interactions.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the intrinsic properties of a molecule.
The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and to determine their relative energies.
For this compound, the primary source of conformational flexibility is the rotation around the C-S bond. Computational studies on related fluorinated sulfur-containing molecules have shown that the presence of fluorine can significantly influence conformational preferences due to hyperconjugative and electrostatic interactions. nih.gov A computational analysis of this compound would likely reveal several low-energy conformers, with the orientation of the sulfonyl chloride group relative to the substituted benzene (B151609) ring being the key variable. The relative energies of these conformers could be calculated to determine the most stable, and therefore most populated, conformation in different environments. nih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A small gap suggests that the molecule is more reactive.
Table 1: Predicted Frontier Molecular Orbital Properties
| Property | Predicted Characteristic for this compound | Implication |
|---|---|---|
| HOMO Location | Primarily on the benzene ring | Site of potential electrophilic attack |
| LUMO Location | Primarily on the -SO2Cl group | Site of potential nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity |
Note: The data in this table is predictive and based on theoretical principles applied to analogous structures. Specific energy values would require dedicated DFT calculations.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species.
Red regions indicate negative electrostatic potential and are associated with lone pairs of electrons and potential sites for electrophilic attack.
Blue regions indicate positive electrostatic potential and are potential sites for nucleophilic attack.
For this compound, an MEP map would be expected to show a region of high positive potential around the sulfur atom of the sulfonyl chloride group, making it a prime target for nucleophiles. researchgate.net The oxygen atoms of the sulfonyl group and the fluorine atom would exhibit negative potential. The benzene ring would show a more complex potential surface, influenced by the competing electronic effects of the substituents.
Prediction of Physicochemical Parameters Relevant to Chemical Biology
Physicochemical parameters such as Topological Polar Surface Area (TPSA) and lipophilicity (Log P) are crucial in drug design as they influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Polar Surface Area (TPSA): Defined as the surface sum over all polar atoms, TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
Lipophilicity (Log P): The logarithm of the partition coefficient between octanol (B41247) and water, Log P, is a measure of a molecule's hydrophobicity. It affects how a drug is distributed in the body and its ability to cross cell membranes.
Table 2: Predicted Physicochemical Parameters
| Parameter | Predicted Value Range | Significance in Chemical Biology |
|---|---|---|
| TPSA (Ų) | 40 - 60 | Influences cell permeability and oral bioavailability. |
| Log P | 2.0 - 3.5 | Affects solubility, absorption, and plasma protein binding. |
Note: These values are estimations based on the structure of this compound and values for similar compounds. Actual values may vary.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry can provide detailed insights into reaction mechanisms, including the identification of transition states and the calculation of activation energies. For reactions involving this compound, such as its reaction with a nucleophile, computational studies could elucidate the step-by-step process of bond breaking and formation.
For instance, the nucleophilic substitution at the sulfur atom is a key reaction for this compound. A computational study could model the approach of a nucleophile to the sulfonyl chloride group, mapping out the potential energy surface of the reaction. This would allow for the determination of whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a transient intermediate. mdpi.com Such studies have been performed on related arenesulfonyl chlorides and have provided valuable information on their reactivity. mdpi.com A combined experimental and computational approach to studying the reactions of fluoroarenes has also been demonstrated to be a powerful tool for understanding reaction mechanisms. rsc.org
Advanced Analytical and Spectroscopic Characterization of 4 Fluoro 3 Methylbenzenesulfonyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the environment of other NMR-active nuclei, such as fluorine. By analyzing chemical shifts, coupling constants, and through-bond correlations, a complete structural assignment can be achieved.
Proton (¹H) NMR spectroscopy is a primary technique for identifying the structure of 4-Fluoro-3-methylbenzenesulfonyl chloride. The aromatic region of the spectrum is particularly informative, revealing the substitution pattern on the benzene (B151609) ring. The molecule has three aromatic protons and three methyl protons.
The expected signals in the ¹H NMR spectrum are:
A singlet for the methyl group (CH₃), typically appearing in the range of δ 2.3-2.6 ppm.
Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons at positions C-2, C-5, and C-6.
The electronic effects of the substituents (fluoro, methyl, and sulfonyl chloride groups) dictate the precise chemical shifts. The strongly electron-withdrawing sulfonyl chloride group deshields adjacent protons, shifting them downfield. The fluorine atom, being highly electronegative, also influences the chemical shifts and introduces characteristic proton-fluorine (H-F) coupling.
Expected ¹H NMR Data for this compound:
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| CH₃ | ~2.4 | s (singlet) | N/A |
| H-5 | ~7.3 | t (triplet) or dd (doublet of doublets) | JH-H ≈ 8-9 Hz, JH-F ≈ 8-9 Hz |
| H-6 | ~7.9 | m (multiplet) or ddd | JH-H ≈ 8-9 Hz, JH-H ≈ 2-3 Hz, JH-F ≈ 4-5 Hz |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument frequency.
Carbon (¹³C) NMR provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected: one for the methyl group and six for the aromatic ring. The carbon directly attached to the fluorine atom will appear as a doublet due to one-bond carbon-fluorine (¹JC-F) coupling, which is typically large (240-260 Hz). Other aromatic carbons will also exhibit smaller C-F couplings.
Fluorine (¹⁹F) NMR is a highly sensitive technique for fluorine-containing compounds. rsc.org A single signal is expected for the fluorine atom in this compound. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will be split by coupling to adjacent protons (H-5 and H-2), appearing as a multiplet. This coupling information is crucial for confirming the substitution pattern. For related compounds like 4-fluorobenzenesulfonyl fluoride (B91410), ¹⁹F NMR signals have been reported around δ 66 ppm. rsc.org
Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning complex spectra and confirming connectivity within a molecule. wikipedia.orgscribd.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-4 bonds). youtube.com For this compound, a COSY spectrum would show a cross-peak between the aromatic protons on adjacent carbons, such as H-5 and H-6, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). youtube.com An HSQC spectrum would definitively link each aromatic proton signal (H-2, H-5, H-6) to its corresponding carbon signal (C-2, C-5, C-6) and the methyl proton signal to the methyl carbon. scribd.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over 2-4 bonds). HMBC is particularly valuable for identifying quaternary (non-protonated) carbons. For example, correlations would be expected from the methyl protons to the C-3 and C-4 carbons, and from the aromatic protons to the sulfonyl-bearing C-1 carbon, thus confirming the entire molecular framework. science.gov
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula of this compound (C₇H₆ClFO₂S), distinguishing it from other compounds with the same nominal mass. The calculated exact mass for the molecular ion [M]⁺ is a critical piece of data for structural confirmation. rsc.org
HRMS Data for this compound (C₇H₆ClFO₂S):
| Ion | Calculated m/z |
|---|---|
| [M]⁺ (with ³⁵Cl) | 207.97098 |
The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion, with a second peak ([M+2]⁺) approximately one-third the intensity of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope.
In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is predictable and provides a "fingerprint" that can be used to confirm the structure. libretexts.org For this compound, fragmentation is expected to occur at the weaker bonds, particularly the S-Cl and C-S bonds. nih.govmiamioh.edu
Common fragmentation pathways would likely include:
Loss of a chlorine radical (•Cl): This would lead to a fragment ion at m/z ≈ 173. This is often a primary fragmentation step for sulfonyl chlorides.
Loss of sulfur dioxide (SO₂): Cleavage of the C-S bond and rearrangement could lead to the loss of SO₂, resulting in a fluorotoluene cation.
Formation of a fluorotoluene cation: A significant peak corresponding to the C₇H₆F⁺ fragment (m/z ≈ 109) would be strong evidence for the core aromatic structure.
Analysis of these characteristic fragments provides corroborating evidence for the proposed structure of the parent molecule and its derivatives. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique for the identification of functional groups within a molecule. For this compound, the IR spectrum provides definitive evidence for its key structural features. The most prominent absorption bands are associated with the sulfonyl chloride group (-SO₂Cl). Specifically, sulfonyl chlorides exhibit two strong, characteristic stretching vibration bands corresponding to the symmetric and asymmetric stretching of the S=O bonds. acdlabs.com
The asymmetric stretch typically appears in the 1370-1410 cm⁻¹ region, while the symmetric stretch is found between 1166 and 1204 cm⁻¹. acdlabs.com The presence of the carbon-fluorine bond introduces a strong absorption band, typically in the 1000-1400 cm⁻¹ range. blogspot.com Additionally, the spectrum will show characteristic absorptions for the aromatic ring, including C-H stretching just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1450-1600 cm⁻¹ region. vscht.cz The sulfur-chlorine (S-Cl) bond stretch is also observable, though it appears at lower frequencies, generally in the 300-420 cm⁻¹ range. cdnsciencepub.com
These characteristic peaks allow for the confirmation of the compound's identity and can be used to monitor reactions involving the transformation of the sulfonyl chloride functional group.
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Methyl C-H | Stretching | 2850 - 3000 | Medium |
| Aromatic C=C | In-ring Stretching | 1450 - 1600 | Medium to Strong |
| Sulfonyl (S=O) | Asymmetric Stretching | 1370 - 1410 | Strong |
| Sulfonyl (S=O) | Symmetric Stretching | 1166 - 1204 | Strong |
| Aryl C-F | Stretching | 1000 - 1400 | Strong |
| Sulfur-Chlorine (S-Cl) | Stretching | 300 - 420 | Medium |
X-ray Crystallography for Solid-State Structural and Conformational Analysis
For this compound, a single-crystal X-ray diffraction analysis would reveal the exact geometry of the benzenesulfonyl group. Studies on analogous compounds, such as 4-methylbenzenesulfonyl chloride, show that the geometry around the sulfur atom is typically a distorted tetrahedron. unlp.edu.ar The analysis would also determine the dihedral angle between the plane of the aromatic ring and the Cl-S-C plane, which is a key conformational parameter. unlp.edu.ar In related benzenesulfonyl chlorides, this angle is often found to be around 84°. unlp.edu.ar
Furthermore, the crystallographic data would elucidate intermolecular interactions, such as van der Waals forces or potential halogen bonding, which dictate the crystal packing arrangement. This information is crucial for understanding the physical properties of the solid material and for computational modeling studies.
Table 2: Representative Crystallographic Data Parameters for an Aryl Sulfonyl Chloride
| Parameter | Description | Typical Value/Information |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | e.g., Triclinic, Monoclinic |
| Space Group | Describes the symmetry of the unit cell. | e.g., P-1 |
| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes. | Measured in Ångströms (Å) |
| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | Measured in degrees (°) |
| Bond Length (S=O) | The distance between sulfur and oxygen atoms. | ~1.42 Å |
| Bond Length (S-Cl) | The distance between sulfur and chlorine atoms. | ~2.05 Å |
| Bond Angle (O=S=O) | The angle between the two oxygen atoms and the sulfur atom. | ~122° |
| Dihedral Angle | Angle between the aromatic ring and the Cl-S-C plane. | ~75-85° |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound. It is widely used to determine the purity of the compound and to monitor the progress of reactions where it is either a reactant or a product. mdpi.com Given the compound's aromatic nature, reversed-phase HPLC is the most common method employed. sielc.com
In a typical setup, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used. The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. google.com Gradient elution, where the composition of the mobile phase is changed over time, is often utilized to achieve optimal separation of the starting materials, products, and any impurities. google.com Detection is typically accomplished using an ultraviolet (UV) detector, as the benzene ring in the molecule absorbs UV light. mdpi.com The retention time and peak area from the resulting chromatogram are used for qualitative identification and quantitative analysis, respectively.
Table 3: Typical HPLC Conditions for Analysis of Aryl Sulfonyl Chlorides
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water (often with 0.1% formic or phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV (e.g., at 230 or 254 nm) |
| Injection Volume | 5 - 20 µL |
Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used for the qualitative monitoring of reactions involving this compound. quora.comukessays.com It allows chemists to quickly assess the progress of a reaction by observing the disappearance of starting materials and the appearance of products. quora.com
The standard stationary phase for TLC analysis of such compounds is silica (B1680970) gel coated on a support like aluminum or glass. york.ac.uk A suitable mobile phase, or eluent system, is chosen to separate the components of the reaction mixture based on their differing polarities. york.ac.uk For aryl sulfonyl chlorides, common eluents include mixtures of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate). A small spot of the reaction mixture is applied to the plate, which is then developed in a chamber containing the eluent. The separated spots are typically visualized under a UV lamp, where the UV-active compounds appear as dark spots on the fluorescent background of the TLC plate. york.ac.uk The retention factor (R_f) value for each spot can be calculated to aid in identification.
Table 4: General Parameters for TLC Analysis
| Parameter | Typical Condition/Material |
|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ on aluminum or glass backing |
| Mobile Phase (Eluent) | Mixture of nonpolar and polar solvents (e.g., Hexane/Ethyl Acetate) |
| Application | Capillary spotter |
| Development | In a closed chamber with saturated atmosphere |
| Visualization | UV lamp at 254 nm |
Compound Index
Emerging Research Directions and Future Perspectives
Sustainable and Green Synthesis Approaches for Aryl Sulfonyl Chlorides
Traditional methods for synthesizing aryl sulfonyl chlorides, including 4-Fluoro-3-methylbenzenesulfonyl chloride, often rely on harsh reagents and produce significant waste, prompting the development of more environmentally friendly alternatives. organic-chemistry.orgrsc.org Current research is focused on several key areas to improve the sustainability of these processes.
One promising approach involves the use of water as a solvent. rsc.org Aqueous processes for preparing aryl sulfonyl chlorides from diazonium salts have shown considerable advantages over methods that use acetic acid, minimizing the need for organic solvents. acs.orgresearchgate.net These aqueous methods can lead to the direct precipitation of the sulfonyl chloride product, simplifying purification and reducing waste. acs.orgresearchgate.net
Another area of active investigation is the use of safer and more efficient halogenating and oxidizing agents. rsc.org Researchers are exploring alternatives to hazardous reagents like chlorine gas and chlorosulfonic acid. organic-chemistry.orgrsc.org For example, N-chlorosuccinimide (NCS) has been used as a chlorinating agent in the synthesis of sulfonyl chlorides from S-alkylisothiourea salts, offering a milder and more sustainable process where the byproduct can be recycled. organic-chemistry.orgresearchgate.net Other reagents like oxone, in combination with potassium chloride, also provide a greener route for the oxyhalogenation of thiols and disulfides in water. rsc.org
Furthermore, the development of catalytic systems is a significant step towards greener synthesis. Metal-free synthesis of sulfonyl chlorides from thiols using ammonium (B1175870) nitrate (B79036) and oxygen as a terminal oxidant represents an environmentally benign approach. rsc.org Continuous flow reactors are also being employed to improve the safety, efficiency, and scalability of chlorosulfonation reactions, which traditionally require harsh conditions. mdpi.comrsc.org
The following table summarizes some of the green chemistry approaches being explored for the synthesis of aryl sulfonyl chlorides:
| Approach | Reagents/Conditions | Advantages |
| Aqueous Synthesis | Diazonium salts, copper salts, thionyl chloride in water | Reduced organic solvent use, simplified product isolation. acs.orgresearchgate.net |
| Alternative Chlorinating Agents | N-chlorosuccinimide (NCS) with S-alkylisothiourea salts | Milder conditions, recyclable byproducts. organic-chemistry.orgresearchgate.net |
| Green Oxidizing Systems | Oxone-KCl in water | Environmentally friendly, efficient for thiols and disulfides. rsc.org |
| Metal-Free Catalysis | Ammonium nitrate, oxygen | Avoids heavy metal catalysts, uses a benign oxidant. rsc.org |
| Continuous Flow Chemistry | Automated continuous stirred-tank reactors (CSTRs) | Improved safety, scalability, and efficiency for chlorosulfonation. mdpi.comrsc.org |
Application in Catalyst Development and Ligand Design
Aryl sulfonyl compounds are increasingly being recognized for their potential in the development of novel catalysts and ligands. The electronic properties of the aryl ring, influenced by substituents like fluorine and methyl groups in this compound, can be fine-tuned to modulate the activity and selectivity of a catalyst.
Recent research has highlighted the use of aryl sulfonyl compounds in various catalytic reactions. For instance, palladium-catalyzed reactions have been developed for the synthesis of aryl sulfones, demonstrating the versatility of sulfonyl chlorides as coupling partners. rsc.org The ability of the sulfonyl group to act as a directing group in C-H activation and borylation reactions opens up possibilities for creating complex molecular architectures. consensus.app
The design of ligands incorporating the 4-fluoro-3-methylbenzenesulfonyl moiety is another promising area. The specific steric and electronic environment provided by this group can influence the coordination chemistry and catalytic performance of metal complexes. These tailored ligands could find applications in a range of transition metal-catalyzed processes, including cross-coupling reactions and asymmetric synthesis.
Exploitation in Bioorthogonal Chemistry and Click Reactions
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The reactivity of the sulfonyl chloride group makes it a candidate for such applications, particularly in the development of chemical probes and for bioconjugation.
While sulfonyl fluorides have been more extensively studied as "click" reagents due to their stability and selective reactivity with certain amino acid residues, the underlying principles can be extended to sulfonyl chlorides like this compound. nih.govnih.govrsc.org The development of new activation methods could enable the use of sulfonyl chlorides in a similar capacity. For example, recent work has shown that primary sulfonamides can be converted to highly reactive sulfonyl chlorides under mild conditions, allowing for late-stage functionalization of complex molecules. nih.govresearchgate.net This suggests a potential pathway for using this compound derivatives in bioorthogonal labeling experiments.
The reactivity of sulfonyl chlorides towards nucleophiles like amines and phenols allows for the formation of stable sulfonamide and sulfonate ester linkages, which are valuable for conjugating molecules of interest, such as fluorescent dyes or affinity tags, to biomolecules.
Advanced Structure-Activity Relationship (SAR) Studies for Biological Applications
The this compound scaffold is a valuable starting point for the synthesis of biologically active compounds. Advanced Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of these derivatives. By systematically modifying the structure and observing the effects on biological activity, researchers can design more potent and selective drugs.
SAR studies on benzenesulfonamide (B165840) derivatives have revealed key insights into their anticancer and antimicrobial properties. For example, the position and nature of substituents on the benzene (B151609) ring can significantly impact the inhibitory activity against enzymes like carbonic anhydrase IX, a target in cancer therapy. acs.orgrsc.org The fluorine atom in the 4-position of the title compound is of particular interest, as halogens can enhance binding affinity and modulate pharmacokinetic properties. acu.edu.in
Computational methods, such as molecular docking, are increasingly being used in conjunction with experimental synthesis to guide SAR studies. nih.govresearchgate.net These in silico techniques can predict how a molecule will bind to a target protein, allowing for the rational design of new derivatives with improved activity. For instance, docking studies have been used to design benzenesulfonyl chloride-substituted compounds as potential inhibitors of phosphoglycerate mutase 1 (PGAM1), another important cancer target. researchgate.net
The following table outlines key considerations in the SAR of benzenesulfonamide derivatives:
| Structural Feature | Influence on Biological Activity | Example Target |
| Substituent Position (ortho, meta, para) | Affects binding orientation and potency. nih.gov | HIV-1 Capsid Inhibitors |
| Nature of Substituent (e.g., -F, -NO2, -NH2) | Modulates electronic properties and hydrogen bonding interactions. acu.edu.innih.gov | Carbonic Anhydrase, Bacterial Enzymes |
| Overall Lipophilicity | Influences cell permeability and pharmacokinetic properties. | Various |
| Conformation of the Sulfonamide Linkage | Dictates the geometry of interaction with the target protein. | Various |
Integration with Artificial Intelligence and Machine Learning for Compound Design and Synthesis Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, from the design of new molecules to the prediction of optimal synthesis routes. acs.orgmdpi.com For a building block like this compound, these technologies offer powerful tools to accelerate discovery.
AI algorithms can be trained on vast datasets of chemical structures and their biological activities to identify novel compounds with desired properties. nih.govresearchgate.net By learning from existing SAR data, these models can propose new derivatives of this compound that are predicted to have high potency and selectivity for a specific biological target. This data-driven approach can significantly reduce the time and cost associated with traditional drug discovery. acs.org
Q & A
Q. What are the key physical properties of 4-Fluoro-3-methylbenzenesulfonyl chloride relevant to laboratory handling?
this compound (CAS 629672-19-1) has a molecular weight of 208.64 g/mol, a density of 1.423 g/cm³, and a boiling point of 287.5°C at 760 mmHg. Its vapor pressure is 0.00427 mmHg at 25°C, indicating low volatility. The compound is moisture-sensitive due to the reactive sulfonyl chloride group, requiring storage in anhydrous conditions. Key identifiers include the InChI key InChI=1/C7H6ClFO2S/c1-5-4-6(12(8,10)11)2-3-7(5)9/h2-4H,1H3 and molecular formula C₇H₆ClFO₂S .
Q. What are the common reactions of this compound in organic synthesis?
The sulfonyl chloride group undergoes nucleophilic substitution reactions:
- Sulfonamide formation : Reacts with primary/secondary amines (e.g., 2-(thiophen-2-yl)ethylamine) in aprotic solvents (e.g., dichloromethane) under reflux to yield sulfonamides, a key step in antimicrobial agent synthesis .
- Sulfonate esterification : Reacts with alcohols (e.g., methanol) in the presence of a base (e.g., pyridine) to form sulfonate esters, useful in polymer chemistry .
- Cross-coupling reactions : Participates in Suzuki-Miyaura couplings to generate biaryl derivatives, leveraging palladium catalysts .
Q. How should this compound be stored to prevent degradation?
Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Desiccants like molecular sieves should be used to minimize hydrolysis. Avoid exposure to moisture, bases, or nucleophiles during handling .
Advanced Research Questions
Q. How can reaction conditions be optimized for sulfonylation using this compound?
Optimization involves:
- Solvent selection : Use anhydrous dichloromethane or THF to enhance reactivity.
- Temperature control : Maintain 0–5°C during amine addition to suppress side reactions.
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion.
- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate products in >85% yield .
Q. What advanced analytical techniques characterize this compound and its derivatives?
- NMR spectroscopy : ¹⁹F NMR (δ -110 to -115 ppm for fluorine) and ¹H NMR (δ 2.4 ppm for methyl group) confirm structural integrity .
- Mass spectrometry : High-resolution MS (e.g., NIST reference data) validates molecular ions (m/z 208.64) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Q. How can discrepancies in reactivity data across studies be resolved?
Contradictions in reaction yields or selectivity may arise from:
- Solvent polarity : Polar aprotic solvents (DMF) accelerate reactions but may promote hydrolysis.
- Catalyst purity : Trace metals in palladium catalysts (e.g., Pd(PPh₃)₄) can alter coupling efficiency.
- Moisture control : Rigorous drying of reagents/solvents is critical. Validate results via controlled reproducibility studies .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste.
- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Q. What role does this compound play in developing antimicrobial agents?
this compound is a precursor to sulfonamide derivatives with potent activity against Staphylococcus aureus (MIC = 0.22–0.25 µg/mL). The fluorine atom enhances membrane permeability, while the methyl group stabilizes hydrophobic interactions with bacterial enzymes .
Q. How do substituents on the aromatic ring influence reactivity?
Q. What regulatory guidelines apply to its use in pharmaceutical research?
Comply with REACH regulations (EC 1907/2006):
- Authorization : Not listed under Annex XIV, but monitor updates.
- Safety data sheets (SDS) : Follow GHS labeling for corrosive substances (Category 1B).
- Disposal : Classify as hazardous waste (UN3261) for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
